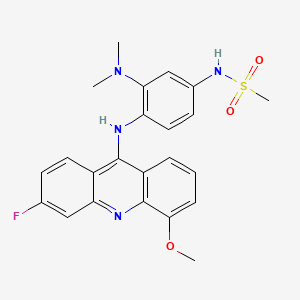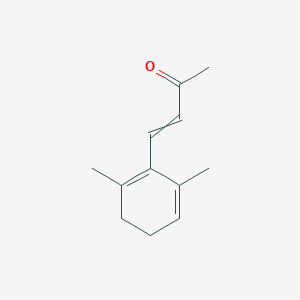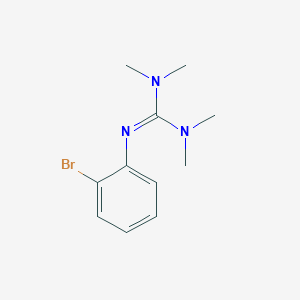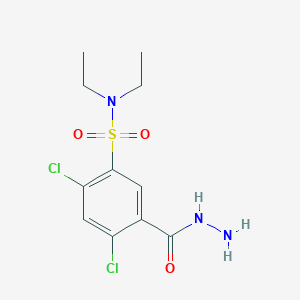
4-Fluorohexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorohexan-3-one is an organic compound with the molecular formula C6H11FO It is a fluorinated ketone, which means it contains a fluorine atom attached to a carbonyl group within a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorohexan-3-one can be synthesized through several methods. One common approach involves the fluorination of 3-hexanone. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of 3-hexanone using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluorohexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 4-fluorohexanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorohexanoic acid.
Reduction: Formation of 4-fluorohexanol.
Substitution: Formation of various substituted hexanones depending on the nucleophile used.
Scientific Research Applications
4-Fluorohexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorohexan-3-one involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to biological molecules. This can affect enzyme activity, protein interactions, and cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Hexanone: The non-fluorinated analog of 4-Fluorohexan-3-one.
4-Chlorohexan-3-one: A similar compound with a chlorine atom instead of fluorine.
4-Bromohexan-3-one: A similar compound with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or halogenated analogs .
Properties
CAS No. |
105961-54-4 |
|---|---|
Molecular Formula |
C6H11FO |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
4-fluorohexan-3-one |
InChI |
InChI=1S/C6H11FO/c1-3-5(7)6(8)4-2/h5H,3-4H2,1-2H3 |
InChI Key |
UASTXEKUUGGFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)


![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

